Potency Against PIM1 Kinase: A Sub-Nanomolar Edge Over Established Inhibitors
2-Phenylimidazo[1,2-a]pyrimidin-3-amine demonstrates exceptional potency as a PIM1 kinase inhibitor with a reported IC50 of 0.779 nM, which is approximately 9-fold more potent than the well-known PIM inhibitor SGI-1776 (IC50 = 7 nM) and significantly more potent than TCS PIM-1 1 (IC50 = 50 nM) [1][2]. While a newer inhibitor, AZD1208, shows even higher potency (IC50 = 0.4 nM) , the target compound's activity places it within the top tier of PIM1 inhibitors while offering a distinct and commercially available chemotype for SAR exploration.
| Evidence Dimension | In vitro PIM1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.779 nM |
| Comparator Or Baseline | SGI-1776: 7 nM; TCS PIM-1 1: 50 nM; AZD1208: 0.4 nM |
| Quantified Difference | ~9x more potent than SGI-1776; ~64x more potent than TCS PIM-1 1; ~2x less potent than AZD1208 |
| Conditions | Enzymatic assay for PIM activity based on phosphorylation of biotinylated-BAD peptide at Ser112, pH 7.0, 22°C. |
Why This Matters
This sub-nanomolar potency validates the use of this specific core for developing PIM-targeted therapeutics and ensures high sensitivity in biochemical screening cascades, reducing the likelihood of false negatives.
- [1] BindingDB. BDBM238766. US9394297, 450. IC50: 0.779 nM. View Source
- [2] Natarajan, K., et al. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein... Biochem Pharmacol. 2012. IC50 values: Pim1=7 nM. View Source
